methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate
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Overview
Description
Methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate is an organic compound with a complex molecular structure, often utilized in advanced chemical and pharmaceutical research. Its molecular framework includes a benzoate ester linked to a pyrazole ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate typically involves multi-step reactions starting from basic organic compounds. Key steps in the synthetic route might include:
Esterification: : To form the benzoate ester.
Amidation: : To attach the pyrazole ring.
Alkylation: : To introduce the ethoxy-2-oxoethyl group.
Industrial Production Methods
In industrial settings, the compound can be produced in larger quantities using automated synthesis techniques that ensure high yield and purity. Conditions such as temperature control, precise reactant measurements, and catalyst use are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: : Where it loses electrons, potentially forming more complex structures.
Reduction: : Where it gains electrons, altering its molecular framework.
Substitution: : Where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Catalysts: that facilitate substitution reactions.
Major Products
The major products of these reactions often depend on the reactants and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemical research, the compound serves as an intermediate in the synthesis of more complex molecules, often used in material science and organic synthesis.
Biology
In biological research, it might be used to investigate enzyme interactions or as a precursor for designing inhibitors of specific biological pathways.
Medicine
In medical research, methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate could be a lead compound in drug design, particularly for its potential anti-inflammatory or anti-cancer properties.
Industry
Industrial applications include its use in the production of advanced materials, potentially contributing to polymers or coatings with unique properties.
Mechanism of Action
The mechanism by which methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate exerts its effects depends on its molecular targets. In biological systems, it could:
Bind to enzymes: : Altering their activity.
Interact with receptors: : Modulating signal pathways.
These interactions are often influenced by the molecular structure, which dictates the compound's affinity for different targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate
Methyl 4-({[1-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate
Unique Characteristics
Methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate's unique ethoxy-oxoethyl group can influence its reactivity and interaction with biological systems, setting it apart from compounds with similar structures but different substituents.
This compound’s complexity and versatility make it a fascinating subject for scientific exploration, with potential applications spanning multiple fields. Is there any specific part you’d like to dive deeper into?
Properties
IUPAC Name |
methyl 4-[[2-(2-ethoxy-2-oxoethyl)-5-methylpyrazol-3-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-4-25-15(21)10-20-14(9-11(2)19-20)18-16(22)12-5-7-13(8-6-12)17(23)24-3/h5-9H,4,10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQDENHEDAWYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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